molecular formula C4H6ClN3O2S B1435840 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide CAS No. 1882441-17-9

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Cat. No.: B1435840
CAS No.: 1882441-17-9
M. Wt: 195.63 g/mol
InChI Key: RRKDVNMXBYAUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a chemical compound with the molecular weight of 195.63 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of sulfonamide metabolites and isotopically labeled compounds has been detailed, demonstrating their use in drug metabolism and pharmacokinetics studies. Specifically, the synthesis of potent lymphocyte function-associated antigen-1 antagonists through a long linear route has been reported, highlighting the compound's relevance in medicinal chemistry research (Latli et al., 2011).

Antimicrobial and Anticandidal Activities

  • Imidazole sulfonamides have been synthesized and screened for their antimicrobial activities. Notably, certain derivatives exhibited moderate anticandidal activities, although no significant antibacterial activities were observed against tested Gram-positive and Gram-negative bacteria (Ovonramwen et al., 2021).

Anticancer Activities

  • A new class of amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, has been prepared and screened for antimicrobial and anticancer activities. Chloro substituted amido sulfonamido bisimidazole showed excellent antimicrobial activity and potency against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).

Synthesis of Bioactive Derivatives

  • Research on the synthesis of bioactive sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety has been conducted. These compounds were characterized and tested for antimicrobial, antifungal, and antimalarial activities, indicating the broad potential of imidazole sulfonamides in drug development (Bhatt et al., 2016).

Novel Synthetic Approaches and Characterization

  • Innovative synthetic methods have been developed for the synthesis of imidazole sulfonamides, including one-pot processes and solvent-free conditions. These approaches highlight the efficiency and environmental benefits of modern synthetic chemistry techniques (Yu et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, potentially inhibiting their activity. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the sulfonamide group to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, depending on the context. For instance, the compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to regulatory sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and efficacy, as certain cellular locations may be more conducive to its biochemical interactions .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of this compound can determine its specific biochemical effects .

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDVNMXBYAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Reactant of Route 4
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.